N,N-diethyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-4-21(5-2)15(22)10-14-11-24-17(19-14)20-16(23)18-13-8-6-12(3)7-9-13/h6-9,11H,4-5,10H2,1-3H3,(H2,18,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJAGBSTTPHBBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the thiazole derivative with diethylamine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium on carbon, reaction conditions such as elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N,N-diethyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
Key Structural Differences
Analysis :
- Ureido vs. Thioxo Groups : The target’s ureido group at C4 provides hydrogen-bonding capacity, which is absent in thioxothiazolidinyl derivatives (e.g., compounds with C2 thioxo groups). This may enhance enzyme inhibition through polar interactions .
- Positional Isomerism: Compared to N-(thiazol-2-yl)acetamide , the target’s substituent at C4 (vs.
- Lipophilic Substituents : The p-tolyl group in the target compound mirrors the 4-methylbenzyl substituent in ’s 2-(3-butyl-4-oxo-2-thioxothiazolidin-5-yl)-N-(4-methylbenzyl)acetamide, which showed moderate urease inhibition (IC₅₀: 28 µM) .
Acetamide Side Chain Modifications
Biological Activity
N,N-diethyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a compound belonging to the thiazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and comparative analysis with similar compounds.
Structural Characteristics
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 346.4 g/mol. The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The substitution of this ring with a p-tolyl group via a ureido linkage enhances its lipophilicity, potentially improving its biological activity by facilitating better membrane penetration.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity . Thiazole derivatives are typically associated with various pharmacological effects, including:
- Antibacterial : Effective against a range of bacterial strains.
- Antifungal : Demonstrates activity against fungal pathogens.
The presence of the p-tolyl group may contribute to enhanced antimicrobial efficacy due to increased lipophilicity, which aids in penetrating microbial membranes.
Antitumor Activity
Research into structurally similar thiazole derivatives has shown promising results in cancer treatment. For instance, compounds related to thiazole have been reported to induce apoptosis and autophagy in cancer cell lines, suggesting that this compound could also have potential as an antitumor agent .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N,N-dimethyl-thiazole-4-carboxamide | Thiazole ring with carboxamide | Antimicrobial |
| 5-methyl-thiazole-2-carboxylic acid | Thiazole ring with carboxylic acid | Antifungal |
| 2-amino-thiazole | Simple thiazole derivative | Antimicrobial |
| This compound | Thiazole ring with ureido linkage | Antimicrobial, potential antitumor |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the thiazole ring and subsequent substitution reactions to introduce the p-tolyl and ureido groups. The specific reagents and conditions can vary based on laboratory protocols.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of thiazole derivatives in treating resistant bacterial strains and various cancers. For example, one study reported on a class of thiazole derivatives that showed high potency against both sensitive and resistant cancer cell lines, indicating that compounds like this compound could be developed further for therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
